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molecular formula C10H7N3O5 B8541371 4-Nitrophenyl isoxazol-3-ylcarbamate

4-Nitrophenyl isoxazol-3-ylcarbamate

Cat. No. B8541371
M. Wt: 249.18 g/mol
InChI Key: NXYUTXZSBCKAHJ-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

A solution of 3-amino isoxazole (220 uL, 2.973 mmol) and p-nitrophenyl chloroformate (659 mg, 3.271 mmol) in THF (8 mL) was stirred for 15 min at RT before the solution was concentrated in vacuo. The title compound was used immediately in the following reaction without further purification. MS (ESI, pos. ion) m/z: 250 (M+1). Mass calc'd for C10H7N3O5: 249.18.
Quantity
220 μL
Type
reactant
Reaction Step One
Quantity
659 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][O:4][N:3]=1.Cl[C:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)=[O:9]>C1COCC1>[O:4]1[CH:5]=[CH:6][C:2]([NH:1][C:8](=[O:9])[O:10][C:11]2[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)=[N:3]1

Inputs

Step One
Name
Quantity
220 μL
Type
reactant
Smiles
NC1=NOC=C1
Name
Quantity
659 mg
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The title compound was used immediately in the following reaction without further purification

Outcomes

Product
Name
Type
Smiles
O1N=C(C=C1)NC(OC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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